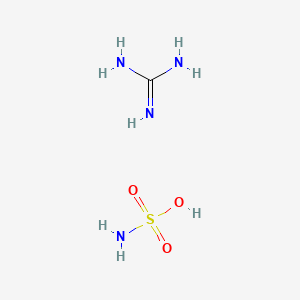

Guanidine sulfamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

guanidine;sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEUSAPFBRDCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068604 | |

| Record name | Sulfamic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Sulfamic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

50979-18-5 | |

| Record name | Guanidine sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50979-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamic acid, compd. with guanidine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050979185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium sulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guanidine sulfamate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Guanidine Sulfamate

Introduction

This compound (CAS RN: 50979-18-5) is a salt formed from the strong organic base guanidine and the strong inorganic acid, sulfamic acid.[1] It presents as a white crystalline powder and is recognized for its high nitrogen content and significant hydrogen-bonding capacity.[2][3] These characteristics contribute to its utility in a diverse range of industrial and research applications.

Primarily, this compound is employed as a highly effective flame retardant for materials such as textiles, plastics, paper, and wood products.[4][5][6] Its flame-retardant mechanism involves the release of non-combustible gases like ammonia and sulfur oxides upon heating, which suppresses combustion.[1] Additional applications include its use as a corrosion inhibitor, a curing agent for resins, an additive in electroplating processes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3][4][7] This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

This compound's physical and chemical properties are summarized in Table 1. It is notably soluble in water, with solubility increasing significantly with temperature.[5][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS RN | 50979-18-5, 51528-20-2 | [1][8] |

| Molecular Formula | CH₈N₄O₃S | [1][8] |

| Molecular Weight | 156.16 - 156.17 g/mol | [1][8] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 90 - 110 °C; 128 °C | [1][5][8] |

| Boiling Point | 466.3 °C at 760 mmHg | [5][7] |

| Solubility in Water | 100 g/100mL at 20°C; 429 g/100mL at 60°C | [5][8] |

| pH (4% aq. solution) | 7.0 - 10.0 |[1][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-base reaction between a guanidine source and sulfamic acid or its derivatives. Several methods have been documented, with variations in reactants and reaction conditions.

Synthetic Routes

-

Reaction of Guanidine Carbonate with Sulfamic Acid : A common and straightforward method involves reacting guanidine carbonate with sulfamic acid in an aqueous medium.[2] This reaction proceeds with the evolution of carbon dioxide.

-

Reaction of Urea with Ammonium Sulfamate : Another established route involves the fusion of urea with ammonium sulfamate, often at elevated temperatures and pressures.[9][10][11] This process can be more complex, potentially involving intermediates like ammonium ureasulfonate.[12][13]

-

Reaction of Urea with Sulfamic Acid : The direct reaction between urea and sulfamic acid at high temperatures (e.g., 210-250 °C) can also yield guanidine salts.[9]

A summary of common synthesis conditions is provided in Table 2.

Table 2: Summary of this compound Synthesis Methods

| Method | Reactants | Conditions | Reported Yield (%) | References |

|---|---|---|---|---|

| Aqueous Reaction | Guanidine Carbonate, Sulfamic Acid | 1:1 molar ratio, Reflux at 80°C, 4 hrs | 85–90% | [2] |

| Fusion Reaction | Urea, Dodecylamine Sulfamate | Fuse reactants, heat to 230°C for 15 min | 32% (of theory) | [9] |

| Pressure Reaction | Urea, Ammonium Sulfamate, Ammonia | Heat to ~260°C for 1 hr | Varies with reactant ratio |[11] |

General Synthesis Pathway

The fundamental synthesis process involves the protonation of the guanidine base by sulfamic acid.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Aqueous Synthesis

This protocol is based on the reaction of guanidine carbonate with sulfamic acid, a method noted for its high yield and purity.[2]

-

Reagents and Equipment :

-

Guanidine Carbonate (ACS grade, ≥99%)

-

Sulfamic Acid (ACS grade, ≥99%)

-

Deionized Water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Drying oven

-

-

Procedure :

-

In a round-bottom flask, dissolve sulfamic acid in deionized water with gentle heating and stirring. Use a 1:1 molar ratio of guanidine to sulfamic acid.[2] For example, add 9.71 g (0.1 mol) of sulfamic acid to approximately 50 mL of water.

-

Slowly add an equimolar amount of guanidine carbonate (9.01 g, 0.05 mol of the carbonate salt, which provides 0.1 mol of guanidine) to the stirred solution. Note: The reaction will effervesce as CO₂ is released. Add the carbonate in portions to control the foaming.

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80°C.[2]

-

Maintain the reaction at 80°C with continuous stirring for 4 hours to ensure completion.[2]

-

After 4 hours, remove the heat source and allow the solution to cool slowly to room temperature.

-

For further crystallization, cool the solution in an ice bath for 1-2 hours. White crystals of this compound will precipitate.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Transfer the purified crystals to a crystallizing dish and dry in an oven at 60-70°C to a constant weight.

-

Store the final product in a cool, dry place.[1]

-

Characterization

A combination of analytical techniques is used to confirm the identity, purity, and properties of the synthesized this compound.

Characterization Workflow

A typical workflow for the complete characterization of a synthesized sample is outlined below.

Caption: Standard workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the purity of the synthesized compound.

-

Instrumentation : HPLC system with a UV detector.

-

Method :

-

Column : C18 reverse-phase column.[2]

-

Mobile Phase : A suitable buffered aqueous/organic mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).[14]

-

Flow Rate : 1.0 mL/min.[14]

-

Detection : UV at 220 nm.[2]

-

Sample Preparation : Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis : Inject the sample and analyze the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

-

-

-

Structural Confirmation by FT-IR and NMR Spectroscopy

-

Objective : To confirm the molecular structure and presence of key functional groups.

-

Fourier Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the dried sample with dry KBr powder and pressing it into a thin disk.

-

Analysis : Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Interpretation : Identify characteristic peaks corresponding to the functional groups in this compound (see Table 3).[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Table 3: Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value | References |

|---|---|---|---|

| FT-IR | N-H Stretch | 3200–3400 cm⁻¹ | [2] |

| S=O Stretch | ~1160 cm⁻¹ | [2] |

| ¹H NMR (D₂O) | Guanidinium Protons (CH₆N₃⁺) | Singlet at δ ~3.2 ppm |[2] |

-

Thermal Stability by Thermogravimetric Analysis (TGA)

-

Objective : To evaluate the thermal stability and decomposition profile.

-

Instrumentation : TGA/DSC analyzer.

-

Method :

-

Sample Preparation : Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Analysis : Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).[15]

-

Interpretation : Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition. This compound is thermally stable, with decomposition typically beginning above 300°C.[8]

-

-

Table 4: Thermal Analysis Data for this compound

| Parameter | Value | Notes | References |

|---|---|---|---|

| Melting Transition | 128 °C | Melts before decomposing | [8] |

| Onset of Decomposition | > 300 °C | Decomposition occurs in multiple stages |[8] |

Safety and Handling

-

Safety : this compound may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[1] It is considered to have low toxicity.[1]

-

Storage : Store in a tightly sealed container in a cool, dry place at room temperature (15 - 25°C) to prevent moisture absorption.[1][8]

-

Handling : Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound, enabling researchers to produce and validate this versatile compound for various applications.

References

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. This compound | 50979-18-5 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. This compound [chemball.com]

- 6. This compound | 51528-20-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Buy this compound | 50979-18-5 [smolecule.com]

- 9. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]

- 10. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 11. US2698344A - Process for the production of this compound - Google Patents [patents.google.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 15. pubs.acs.org [pubs.acs.org]

The Thermal Decomposition of Guanidine Sulfamate: A Review of a Knowledge Gap

For Researchers, Scientists, and Drug Development Professionals

Guanidine sulfamate, a salt formed from the strong organic base guanidine and sulfamic acid, is recognized for its high thermal stability and applications as a flame retardant.[1] Despite its industrial relevance, a comprehensive, in-depth technical understanding of its thermal decomposition mechanism remains notably absent from publicly available scientific literature. This guide synthesizes the current, limited knowledge and highlights the significant gaps where further research is required to elucidate the complex chemical transformations that occur upon heating this compound.

Thermal Properties: A General Overview

This compound is a crystalline solid with a melting point of approximately 128°C.[2] It is characterized by its high thermal stability, with decomposition reported to occur at temperatures exceeding 300°C.[3] This stability is a key attribute for its use in applications requiring resistance to heat. Upon decomposition, it is understood to release non-combustible gases, a property that contributes to its flame-retardant capabilities.[1] However, the specific nature of these gases and the precise temperature ranges of their evolution are not well-documented.

The Missing Data: A Call for Experimental Investigation

A thorough review of scientific databases reveals a significant lack of detailed experimental data concerning the thermal decomposition of this compound. To construct a complete mechanistic picture, the following experimental investigations are critically needed:

-

Thermogravimetric Analysis (TGA): To precisely determine the temperature ranges of decomposition stages and the corresponding mass loss for each step.

-

Differential Scanning Calorimetry (DSC): To identify endothermic and exothermic events associated with melting and decomposition, providing crucial thermodynamic data.

-

Evolved Gas Analysis (EGA): Techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) are essential for identifying the chemical composition of the gaseous products released at each stage of decomposition.[4][5]

-

Kinetic Analysis: Isothermal and non-isothermal TGA experiments at various heating rates would be necessary to determine the kinetic parameters (activation energy, pre-exponential factor) for each decomposition step.

Inferences from Related Compounds: The Case of Guanidine Nitrate

In the absence of direct data for this compound, the thermal decomposition of the related compound, guanidine nitrate, has been extensively studied and may offer some analogous insights. The decomposition of guanidine nitrate is a complex, multi-step process involving dissociation, dehydration, and the formation of various intermediates and gaseous products.[6][7]

Studies on guanidine nitrate have identified key decomposition products including ammonia (NH₃), nitrous oxide (N₂O), carbon dioxide (CO₂), and solid residues like melamine.[8][9] The proposed decomposition pathways for guanidine nitrate often involve the initial dissociation into guanidine and nitric acid, followed by a series of complex reactions.[6]

It is plausible that the decomposition of this compound may also proceed through an initial dissociation into guanidine and sulfamic acid. The subsequent decomposition of these species would then dictate the overall reaction mechanism and the nature of the evolved products.

Proposed Experimental Workflow

To address the current knowledge gap, a systematic study of the thermal decomposition of this compound should be undertaken. The following diagram outlines a proposed experimental workflow:

Caption: Proposed experimental workflow for a comprehensive study of the thermal decomposition of this compound.

Logical Pathway for Decomposition Investigation

Based on the limited available information and analogies with related compounds, a logical pathway for investigating the decomposition mechanism can be proposed. This involves a multi-faceted approach that integrates experimental data with theoretical modeling.

References

- 1. This compound | 50979-18-5 | Benchchem [benchchem.com]

- 2. This compound | 51528-20-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 5. measurlabs.com [measurlabs.com]

- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 7. jes.or.jp [jes.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Solubility Profile of Guanidine Sulfamate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of guanidine sulfamate's solubility. Due to the limited availability of published data on its solubility in various organic solvents, this document focuses on its well-documented solubility in water and provides contextual data from related guanidinium salts to guide researchers in their work. Additionally, a detailed, generalized experimental protocol for determining solubility is presented, offering a practical framework for laboratories to generate their own data.

Introduction to this compound

This compound, with the chemical formula CH₈N₄O₃S, is a salt formed from guanidine and sulfamic acid.[1][2] It presents as a white crystalline solid with a melting point of approximately 128°C.[3][4] This compound is noted for its applications as a flame retardant, particularly for materials like wallpaper, textiles, and wood products.[1][5] While its properties in aqueous solutions are established, its behavior in organic solvents is less characterized in publicly available literature. This guide aims to consolidate the known data and provide a practical approach for further investigation.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in a wide range of applications, from process chemistry to formulation development. The available quantitative data for this compound is currently limited to its solubility in water.

This compound Solubility

The table below summarizes the known quantitative solubility of this compound. The data is primarily sourced from chemical manufacturers' technical data sheets. The solvent is understood to be water.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 10 |

| Water | 60 | 42.9 |

Data sourced from multiple chemical suppliers, consistent with[3][4].

Solubility of Related Guanidinium Salts in Organic Solvents

To provide a broader context for researchers, the following table presents solubility data for other common guanidinium salts—guanidinium chloride and guanidinium sulfate—in various solvents. This information can offer insights into the potential solubility characteristics of this compound in similar solvent classes.

| Compound | Solvent | Temperature (°C) | Solubility |

| Guanidinium Chloride | Methanol | 20 | 76 g / 100 g |

| Guanidinium Chloride | Ethanol | 20 | 24 g / 100 g |

| Guanidinium Chloride | Acetone | Not Specified | Almost Insoluble |

| Guanidinium Chloride | Benzene | Not Specified | Almost Insoluble |

| Guanidinium Chloride | Ether | Not Specified | Almost Insoluble |

| Guanidinium Sulfate | Alcohol | Not Specified | Almost Insoluble |

| Guanidinium Sulfate | Acetone | Not Specified | Insoluble |

| Guanidinium Sulfate | Chloroform | Not Specified | Insoluble |

| Guanidinium Sulfate | Diethyl Ether | Not Specified | Insoluble |

Data for Guanidinium Chloride sourced from[6]. Data for Guanidinium Sulfate sourced from[7][8].

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method. This protocol is a standard approach and can be adapted for specific laboratory conditions and solvents.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to ±0.1 mg)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), or another suitable analytical instrument for quantification.

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent or a suitable diluent.

-

From the stock solution, prepare a series of calibration standards of lower concentrations.

-

Analyze the standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a predetermined period to allow it to reach equilibrium. The time required for equilibration should be determined empirically (e.g., by taking measurements at 12, 24, and 48 hours to see when the concentration plateaus).

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes at the experimental temperature.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.

-

Solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

- 1. Cas 51528-20-2,this compound | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Qinhuangdao TianZi Chemical Co., Ltd. --Guanidine Sulfamate [tianzichem.com]

- 4. This compound-Tangshan Sanding Chemical-Ammonium sulfamate-Guanidine sulfamate [en.sandingchem.com]

- 5. This compound | 51528-20-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Guanidine Sulfamate: An In-depth Technical Guide to its Flame Retardant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine sulfamate is a halogen-free flame retardant that has demonstrated efficacy in a variety of materials, including textiles and polymers.[1][2] Its mechanism of action is complex, involving synergistic interactions in both the gas and condensed phases to inhibit the combustion cycle. This technical guide provides a detailed examination of the chemical and physical processes that underpin the flame retardant properties of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound is a salt formed from the strong organic base guanidine and sulfamic acid. Its efficacy as a flame retardant is attributed to its high nitrogen and sulfur content, which upon thermal decomposition, release non-combustible gases and promote the formation of a protective char layer.[2][3] This dual-action mechanism makes it an effective fire safety additive for various materials.[1]

Core Flame Retardant Mechanism

The flame retardant action of this compound is a multi-faceted process that occurs in both the gas phase and the condensed phase.

Gas Phase Action: Flame Inhibition

Upon heating, this compound decomposes to release a mixture of non-flammable gases, primarily ammonia (NH₃) and sulfur oxides (SOx, such as SO₂).[2] These gases act in the gas phase through several mechanisms:

-

Dilution Effect: The release of these inert gases dilutes the concentration of flammable gases and oxygen in the combustion zone, thereby reducing the efficiency of the combustion process.[4]

-

Chemical Inhibition: The decomposition products, particularly ammonia and sulfur dioxide, can interfere with the chemical chain reactions of combustion. They are thought to act as radical scavengers, terminating the highly reactive H• and OH• radicals that propagate the fire.[5][6][7] This interruption of the combustion cycle reduces the heat generated and slows the spread of the flame.

Condensed Phase Action: Char Formation

In the solid, or condensed phase, this compound promotes the formation of a stable, insulating char layer on the surface of the material.[2] This char acts as a physical barrier with several protective functions:

-

Insulation: The char layer insulates the underlying material from the heat of the flame, slowing down its thermal decomposition (pyrolysis).

-

Mass Transfer Barrier: It impedes the transfer of flammable volatile decomposition products from the material into the gas phase where they would fuel the fire.

-

Oxygen Barrier: The char layer also limits the diffusion of oxygen from the air to the material's surface, further inhibiting combustion.

The formation of this protective char is facilitated by the decomposition products of this compound. The sulfamic acid component, upon heating, can act as a catalyst for dehydration and cross-linking reactions within the polymer matrix, leading to the formation of a carbonaceous char.[1] The guanidine moiety also contributes to the formation of a thermally stable, nitrogen-containing char structure.[2]

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound as a flame retardant has been quantified in various studies. The following tables summarize key performance data, primarily from research on its application in Polyamide 6 (PA6), both alone and in combination with melamine polyphosphate (MPP).[8][9]

Table 1: Microscale Combustion Calorimetry (MCC) Data for PA6 Formulations [8][9]

| Formulation | pHRR (W/g) | ΔpHRR/PA6 (%) | T at pHRR (°C) | THR (kJ/g) | ΔTHR/PA6 (%) |

| Neat PA6 | 588 | – | 456 | 30.0 | – |

| PA6 / 5% GAS | 500 | -15 | 449 | 27.4 | -8.7 |

| PA6 / 2.5% GAS + 2.5% MPP | 411 | -30 | 428 | 28.7 | -4.3 |

pHRR: Peak Heat Release Rate; THR: Total Heat Release; GAS: this compound; MPP: Melamine Polyphosphate.

Table 2: Cone Calorimetry Data for PA6 Formulations (35 kW/m²) [9]

| Property | Neat PA6 | PA6 / 2.5% GAS + 2.5% MPP | Δ/PA6 (%) |

| TTI (s) | 124 ± 13 | 87 ± 2 | -30 |

| pHRR (kW/m²) | 603 ± 13 | 582 ± 20 | -4 |

| THR (MJ/m²) | 73 ± 2 | 79 ± 1 | +8 |

TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release.

Table 3: Flammability Test Results for PA6 Formulations [8][9]

| Formulation | LOI (vol%) | UL 94 Rating (3.2 mm) |

| Neat PA6 | 23 | Fails |

| PA6 / 5% GAS + MPP | 37 | V-0 |

LOI: Limiting Oxygen Index; UL 94: Underwriters Laboratories flammability standard.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key pathways and relationships in the flame retardant mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the flame retardancy of materials treated with this compound.

Microscale Combustion Calorimetry (MCC)

-

Standard: ASTM D7309

-

Apparatus: FAA Micro Calorimeter

-

Procedure:

-

A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 1 °C/s) in a pyrolyzer under a nitrogen atmosphere.

-

The volatile decomposition products are swept into a 900 °C combustion furnace where they are mixed with excess oxygen and completely combusted.

-

The oxygen consumption is measured to calculate the heat release rate (HRR) as a function of temperature.

-

-

Key Parameters Measured: Peak Heat Release Rate (pHRR), Total Heat Release (THR), Temperature at pHRR.

Cone Calorimetry

-

Standard: ISO 5660, ASTM E1354

-

Apparatus: Cone Calorimeter

-

Procedure:

-

A flat sample (typically 100x100 mm) is placed horizontally under a conical radiant heater.[10]

-

The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[10]

-

A spark igniter is positioned above the sample to ignite the flammable gases produced during pyrolysis.[11]

-

During combustion, the mass of the sample is continuously recorded, and the oxygen concentration in the exhaust gas is measured.[12]

-

-

Key Parameters Measured: Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), Mass Loss Rate, Smoke Production Rate.[12]

Limiting Oxygen Index (LOI)

-

Standard: ASTM D2863

-

Apparatus: LOI Apparatus

-

Procedure:

-

A vertically oriented sample is placed in a glass chimney.

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney.

-

The top of the sample is ignited.

-

The oxygen concentration in the gas mixture is varied until the minimum concentration that just supports flaming combustion is determined.

-

-

Key Parameter Measured: The minimum volume percentage of oxygen required for sustained combustion.

UL 94 Vertical Burning Test

-

Standard: ASTM D3801

-

Apparatus: UL 94 test chamber

-

Procedure:

-

A rectangular bar specimen is held vertically.

-

A specified flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

-

If the flaming ceases, the flame is immediately reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

-

Observations of flaming drips that ignite a cotton patch below are also noted.

-

-

Classification: V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. A V-0 rating indicates the best flame retardancy.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Apparatus: TGA instrument coupled to an FTIR spectrometer via a heated transfer line.[13]

-

Procedure:

-

A small sample is placed in the TGA and heated through a defined temperature program in a controlled atmosphere (e.g., nitrogen or air).[14]

-

The TGA records the mass loss of the sample as a function of temperature.

-

The gaseous decomposition products are continuously transferred to the gas cell of the FTIR spectrometer.[15]

-

The FTIR records the infrared spectra of the evolved gases, allowing for their identification.

-

-

Data Obtained: Thermal decomposition profile of the material and identification of the evolved gaseous species at different temperatures.

Conclusion

This compound functions as an effective halogen-free flame retardant through a synergistic combination of gas phase and condensed phase mechanisms. In the gas phase, it releases non-combustible gases that dilute the fuel and oxygen and inhibit the chemical reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the material and reduces the supply of flammable volatiles to the flame. This dual-action approach leads to a significant reduction in the flammability of treated materials, as evidenced by quantitative data from various standard fire tests. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for the further development and application of this compound in fire safety solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. additivebz.com [additivebz.com]

- 3. This compound | 50979-18-5 | Benchchem [benchchem.com]

- 4. FTIR in Flame Retardant Analysis of Materials | Universal Lab Blog [universallab.org]

- 5. Inhibitory effect of SO2 on side reactions of NH3-SCR over olivine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Reduction of SO2 emissions by ammonia gas during unstaged combustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gauthmath.com [gauthmath.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. worldoftest.com [worldoftest.com]

- 11. iafss.org [iafss.org]

- 12. Cone Calorimetry Testing | Warringtonfire [warringtonfire.com]

- 13. mdpi.com [mdpi.com]

- 14. tainstruments.com [tainstruments.com]

- 15. amsec.wwu.edu [amsec.wwu.edu]

Guanidine Sulfamate: A Versatile Reagent in Organic Synthesis

For Immediate Release

Guanidine sulfamate, a salt formed from the strong organic base guanidine and sulfamic acid, is emerging as a versatile, yet underutilized, reagent in the field of organic synthesis. This technical guide provides an in-depth analysis of its core applications, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in leveraging its unique properties. While its application as a primary catalyst or reagent in a wide array of named organic reactions is not extensively documented in publicly available literature, its foundational role as a guanidinium salt provides a strong basis for its utility in key synthetic transformations, particularly in the synthesis of nitrogen-containing heterocycles.

Core Principles and Reactivity

This compound's utility in organic synthesis stems from the intrinsic properties of the guanidinium cation. The guanidinium group is a planar, highly resonance-stabilized cation with a pKa of approximately 13.5, making guanidine one of the strongest organic bases. This high basicity allows it to act as an effective proton scavenger and a precursor to the highly nucleophilic free guanidine.

In the context of organic reactions, this compound can participate in several key ways:

-

As a source of guanidine: In the presence of a stronger base or under specific reaction conditions, this compound can serve as a precursor to free guanidine, a potent nucleophile.

-

As a Brønsted acid catalyst: The guanidinium cation itself can act as a Brønsted acid, activating electrophiles through hydrogen bonding.

-

In multicomponent reactions: Guanidine and its salts are well-established reagents in multicomponent reactions (MCRs) for the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Synthesis of this compound

This compound is typically synthesized through the reaction of a guanidine salt, such as guanidine carbonate, with sulfamic acid. An alternative method involves the reaction of urea with ammonium sulfamate at elevated temperatures.

Experimental Protocol: Synthesis from Guanidine Carbonate and Sulfamic Acid

Materials:

-

Guanidine carbonate

-

Sulfamic acid

-

Deionized water

Procedure:

-

Dissolve equimolar amounts of guanidine carbonate and sulfamic acid in a minimal amount of hot deionized water.

-

Stir the solution until all solids have dissolved.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water and dry under vacuum.

Application in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent condensation reaction between an aldehyde, a β-ketoester, and a urea or urea-like compound to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Guanidine and its salts are frequently used in place of urea to synthesize 2-amino-3,4-dihydropyrimidines, which are of significant interest in medicinal chemistry. While specific literature detailing the use of this compound is sparse, its analogous reactivity to other guanidine salts like guanidine hydrochloride or carbonate is highly probable.

The proposed mechanism for the guanidine-mediated Biginelli reaction is outlined below. The reaction is typically acid-catalyzed, and the sulfamate anion could potentially influence the reaction environment.

Caption: Proposed reaction pathway for the synthesis of 2-amino-dihydropyrimidines.

General Experimental Protocol for Guanidine-Mediated Biginelli Reaction

This protocol is based on established procedures for other guanidine salts and can be adapted for this compound.

Materials:

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

This compound (1.2 mmol)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

Catalyst (optional, e.g., a Lewis or Brønsted acid)

Procedure:

-

Combine the aldehyde, β-ketoester, and this compound in a reaction vessel.

-

Add the solvent and catalyst, if applicable.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Data for Guanidine-Mediated Biginelli Reactions (using Guanidine Hydrochloride as a proxy)

| Aldehyde | β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ethanol | Reflux | 4 | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | Reflux | 3 | 95 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Acetonitrile | Reflux | 5 | 88 |

| Cyclohexanecarboxaldehyde | Methyl acetoacetate | Solvent-free | 100 | 2 | 85 |

Note: This data is representative of reactions using guanidine hydrochloride and serves as a starting point for optimization with this compound.

Logical Workflow for Method Development

The development of synthetic protocols utilizing this compound can follow a logical progression, as illustrated in the workflow diagram below. This involves starting with established conditions for analogous guanidine salts and systematically optimizing parameters to achieve the desired outcome.

Caption: A systematic approach for developing synthetic methods using this compound.

Conclusion and Future Outlook

This compound holds significant potential as a reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its properties as a strong base and a source of the guanidinium moiety make it a valuable tool for multicomponent reactions like the Biginelli reaction. While direct, published applications in a broad range of specific organic syntheses are currently limited, the foundational principles of guanidine chemistry strongly suggest its utility. Further research into the specific applications of this compound, including comparative studies with other guanidine salts, is warranted and will likely expand its role in the synthetic chemist's toolbox, offering potential advantages in terms of solubility, reactivity, and handling properties. This guide serves as a foundational resource to encourage and facilitate such explorations.

Methodological & Application

Application of Guanidine Sulfamate in Flame Retardant Polymers: Detailed Application Notes and Protocols

Introduction

Guanidine sulfamate is an effective nitrogen-sulfur-based flame retardant used to enhance the fire resistance of various polymeric materials. It functions primarily in the condensed phase by promoting char formation and altering the thermal degradation pathway of the polymer. This document provides detailed application notes and experimental protocols for utilizing this compound as a flame retardant, with a specific focus on its application in Polyamide 6 (PA6). The information is intended for researchers, scientists, and professionals in materials science and polymer engineering.

This compound is particularly effective when used in combination with other flame retardants, such as melamine polyphosphate (MPP), to create a synergistic flame retardant system. Such systems can significantly improve the fire safety of polymers by reducing heat release rates, increasing the Limiting Oxygen Index (LOI), and achieving higher classifications in standardized flammability tests like UL-94.

Mechanism of Flame Retardancy

This compound acts as a condensed-phase flame retardant. Upon heating, it decomposes to release non-flammable gases like ammonia and sulfur oxides, which dilute the flammable volatiles produced by the decomposing polymer. More importantly, it promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable gases, thus inhibiting further combustion.

In combination with a phosphorus-based flame retardant like melamine polyphosphate (MPP), this compound exhibits a synergistic effect. The proposed mechanism in Polyamide 6 (PA6) involves the modification of the polymer's degradation pathway, leading to the formation of nitrile end-group-containing molecules and a polyaromatic char structure.

Applications

This compound is utilized as a flame retardant in a variety of materials, including:

-

Polymers: Polyamide 6 (PA6), Polyvinyl Chloride (PVC), and polyurethane foams.

-

Textiles and Fibers: Carpets, curtains, and wallpaper.

-

Wood and Furniture: Treatment of wood to impart flame retardant properties.

Quantitative Data Presentation

The following tables summarize the flame retardant performance of Polyamide 6 (PA6) formulations containing this compound (GAS) and Melamine Polyphosphate (MPP).

Table 1: Micro-scale Combustion Calorimetry (MCC) Data for PA6 Formulations

| Formulation | pHRR (W/g) | ΔpHRR/PA6 (%) | Tmax (°C) | THR (kJ/g) | ΔTHR/PA6 (%) |

| PA6 | 588 | – | 456 | 30.0 | – |

| PA6/GAS 5% | 500 | -15 | 449 | 27.4 | -8.7 |

| PA6/MPP 5% | 530 | -10 | 391 | 29.7 | -1.0 |

| PA6/GAS 1%/MPP 4% | 498 | -15 | 395 | 28.1 | -6.3 |

| PA6/GAS 2.5%/MPP 2.5% | 411 | -30 | 428 | 28.7 | -4.3 |

| PA6/GAS 4%/MPP 1% | 429 | -27 | 420 | 28.1 | -6.3 |

pHRR: Peak Heat Release Rate; Tmax: Temperature at pHRR; THR: Total Heat Release.

Table 2: Cone Calorimetry Data for PA6 and PA6/GAS 2.5%/MPP 2.5% Formulation (35 kW/m²)

| Property | PA6 | PA6/GAS 2.5%/MPP 2.5% | Δ/PA6 (%) |

| TTI (s) | 124 ± 13 | 87 ± 2 | -30 |

| pHRR (kW/m²) | 1060 ± 110 | 740 ± 75 | -30 |

| THR (MJ/m²) | 105 ± 10 | 80 ± 8 | -24 |

TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release.

Table 3: UL-94 and LOI Results for PA6 and PA6/GAS 2.5%/MPP 2.5% Formulation

| Material | LOI (vol%) | UL-94 Rating (1.6 mm) |

| PA6 | 28 | V-2 |

| PA6/GAS 2.5%/MPP 2.5% | 37 | V-0 |

Experimental Protocols

1. Preparation of Flame Retardant Polyamide 6 (PA6) Formulations

This protocol describes the preparation of PA6 composites containing this compound (GAS) and melamine polyphosphate (MPP) via twin-screw extrusion.

Materials and Equipment:

-

Polyamide 6 (PA6) pellets (e.g., Solvay Technyl S27 BL)

-

This compound (GAS) powder (e.g., Jinchi Chemicals Co.)

-

Melamine Polyphosphate (MPP) powder (e.g., BASF Melapur® 200)

-

Drying oven

-

Twin-screw extruder (e.g., Thermo Scientific HAAKE PolyLab OS System)

-

Nitrogen gas supply

-

Pelletizer

Procedure:

-

Dry the PA6 pellets, GAS powder, and MPP powder at 80°C for at least 24 hours before use.

-

Premix the dried components in the desired weight percentages (e.g., PA6 95%, GAS 2.5%, MPP 2.5%).

-

Set the temperature profile of the twin-screw extruder. For PA6, a typical profile is from 230°C at the hopper to 245°C at the die.

-

Purge the extruder with nitrogen gas.

-

Feed the premixed formulation into the extruder at a constant rate.

-

Set the screw speed (e.g., 100 rpm).

-

Extrude the molten polymer blend through the die.

-

Cool the extrudate in a water bath.

-

Pelletize the cooled extrudate to obtain flame retardant PA6 pellets.

-

Dry the pellets before further processing or testing.

2. Flame Retardancy Testing

-

Micro-scale Combustion Calorimetry (MCC)

-

Standard: ASTM D7309

-

Instrument: FAA Micro Calorimeter

-

Procedure:

-

Weigh approximately 5 mg of the sample.

-

Heat the sample at a rate of 1°C/s to a maximum pyrolysis temperature of 750°C.

-

Combust the pyrolysis gases at 900°C in a 20/80 O₂/N₂ mixture.

-

Measure the heat release rate (HRR) as a function of temperature.

-

-

-

Cone Calorimetry

-

Standard: ISO 5660-1 or ASTM E1354

-

Instrument: Cone Calorimeter

-

Procedure:

-

Prepare a 100 x 100 mm specimen with a thickness of 3 mm.

-

Wrap the specimen in aluminum foil, leaving the top surface exposed.

-

Place the specimen in the sample holder.

-

Expose the specimen to a heat flux of 35 kW/m².

-

Record the time to ignition (TTI), heat release rate (HRR), and total heat release (THR).

-

-

-

Limiting Oxygen Index (LOI)

-

Standard: ASTM D2863

-

Instrument: LOI Apparatus

-

Procedure:

-

Prepare a specimen of the specified dimensions.

-

Place the specimen vertically in a glass chimney.

-

Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

-

Ignite the top of the specimen.

-

Determine the minimum oxygen concentration that just supports flaming combustion.

-

-

-

UL-94 Vertical Burning Test

-

Standard: ASTM D3801

-

Procedure:

-

Prepare five specimens of the specified dimensions.

-

Clamp a specimen vertically.

-

Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

-

Record the afterflame time (t₁).

-

Reapply the flame for another 10 seconds and then remove it.

-

Record the afterflame time (t₂) and afterglow time.

-

Observe if flaming drips ignite a cotton patch placed below the specimen.

-

Classify the material as V-0, V-1, or V-2 based on the test criteria.

-

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound may be irritating to the eyes, skin, and respiratory system.

-

Conduct all polymer processing and flame retardancy tests in a well-ventilated area or under a fume hood.

-

Follow all safety guidelines for the operation of high-temperature equipment like extruders and calorimeters.

-

Store this compound in a cool, dry place.

Application Notes and Protocols: Guanidine Sulfamate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine sulfamate is a salt of the strong organic base guanidine and sulfamic acid. Its high nitrogen content and the capacity for extensive hydrogen bonding make it a valuable reagent in organic synthesis.[1] In the realm of heterocyclic chemistry, guanidine and its salts are pivotal building blocks for the construction of various nitrogen-containing ring systems, many of which form the core scaffolds of biologically active molecules and pharmaceuticals.[2][3] Guanidine derivatives are integral to a multitude of multicomponent reactions, offering an efficient pathway to complex molecular architectures.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, namely pyrimidines, triazines, and quinazolines.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a well-established multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[1] While traditionally employing urea or thiourea, guanidine salts can be used to synthesize 2-amino-3,4-dihydropyrimidines, which are of significant interest in medicinal chemistry.[2][3] Although literature predominantly cites the use of guanidine hydrochloride or carbonate, this compound can serve as a viable alternative, potentially influencing reaction kinetics and yields due to the nature of its counter-ion.

General Reaction Scheme

A typical Biginelli reaction involving an aldehyde, a β-ketoester, and this compound is depicted below:

Caption: General scheme of the Biginelli reaction for the synthesis of 2-amino-3,4-dihydropyrimidine derivatives.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for other guanidine salts in the Biginelli reaction.[2]

Materials:

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

This compound (1.2 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), this compound (1.2 eq), and the acid catalyst (0.1 eq).

-

If using a solvent, add ethanol or acetonitrile (5-10 mL per mmol of aldehyde).

-

Heat the reaction mixture to reflux (typically 70-100 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data (Analogous Reactions)

The following table summarizes representative yields for the Biginelli reaction using other guanidine salts, which can be indicative of the expected outcomes with this compound.

| Aldehyde | β-Ketoester | Guanidine Salt | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Guanidine HCl | NaHCO₃ | Ethanol | 12 | 75 | |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Guanidine HCl | NaHCO₃ | Ethanol | 10 | 82 | |

| 4-Nitrobenzaldehyde | Methyl Acetoacetate | Guanidine Carbonate | - | DMF | 6 | 88 | [2] |

| Cyclohexanecarboxaldehyde | Ethyl Benzoylacetate | Guanidine HCl | - | Methanol | 24 | 65 | [2] |

Synthesis of 1,3,5-Triazine Derivatives

Guanidine and its derivatives are fundamental precursors for the synthesis of substituted 1,3,5-triazines. These compounds are synthesized through the condensation of guanidine with various reagents such as nitriles, dicarbonyl compounds, or their equivalents.[5][6]

General Reaction Scheme

A common route to 2,4-diamino-1,3,5-triazines involves the reaction of a nitrile with a guanidine derivative.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. 1,3,5-Triazine synthesis [organic-chemistry.org]

- 6. soc.chim.it [soc.chim.it]

Application Notes and Protocols for the Analytical Characterization of Guanidine Sulfamate

Introduction

Guanidine sulfamate (CAS No. 51528-20-2) is a salt composed of a guanidinium cation and a sulfamate anion.[1] It is a white crystalline solid utilized in various industrial applications, including as a flame retardant, corrosion inhibitor, and in the synthesis of pharmaceuticals and other organic compounds.[2] Its high nitrogen content and thermal stability make it particularly effective in these roles.[3] A thorough analytical characterization is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed protocols for the primary analytical techniques used to characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Parameter | Value | Reference |

| Molecular Formula | CH₈N₄O₃S | [2] |

| Molecular Weight | 156.16 g/mol | [1] |

| Melting Point | 128°C | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility in Water | 100 g/100 mL at 20°C; 429 g/100 mL at 60°C | [1] |

| pH (4% aq. solution) | 7.0 - 9.0 | [1] |

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. Both direct analysis using ion-exchange chromatography and methods involving pre-column derivatization are applicable.

Ion-Exchange Chromatography with Conductivity Detection (IC)

This method allows for the direct quantification of the guanidinium cation without derivatization, offering a simple and robust approach.[4]

Experimental Protocol:

-

Instrumentation:

-

Ion Chromatography (IC) system equipped with a suppressed conductivity detector.

-

Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS20, 2 x 250 mm).[4]

-

Autosampler.

-

-

Reagents and Standards:

-

Deionized (DI) water (18.2 MΩ·cm).

-

Methanesulfonic acid (MSA) for eluent preparation.

-

This compound reference standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: 50 mM Methanesulfonic acid.[4]

-

Flow Rate: Isocratic elution.

-

Column Temperature: Ambient.

-

Detection: Suppressed conductivity.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of DI water.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with DI water to cover the desired concentration range (e.g., 0.1 to 10 mg/L).[4]

-

Sample Preparation: Dissolve a known weight of the this compound sample in DI water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Inject the sample solution and determine its concentration from the calibration curve.

-

Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Quantitative Data Summary (Typical Performance)

| Parameter | Value | Reference |

| Linearity (R²) | >0.999 | [4] |

| LOD | 0.0045 mg/L | [4] |

| LOQ | 0.0125 mg/L | [4] |

| Retention Time RSD | ≤0.44% | [4] |

| Peak Area RSD | ≤2.11% | [4] |

Cation-Exchange HPLC with UV Detection

This method is suitable for determining guanidine in high-salt and protein-containing matrices.[5]

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Cation-exchange analytical column (e.g., Dionex CS14, 4 x 250 mm) and guard column (4 x 50 mm).[5]

-

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.25 mg/L | [5] |

| Standard Curve Range | 0.25 - 10 mg/L | [5] |

Workflow for Chromatographic Analysis

Caption: Workflow for HPLC/IC analysis of this compound.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure and identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the guanidinium and sulfamate functional groups.

Experimental Protocol:

-

Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform background subtraction.

-

Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3400 - 3200 | N-H stretching | [3][6] |

| 1635 | N-H bending | [6] |

| 1160 | S=O stretching | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O). Transfer the solution to an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.

-

Expected NMR Chemical Shifts

| Nucleus | Chemical Shift (δ) | Solvent | Multiplicity | Assignment | Reference |

| ¹H | ~3.2 ppm | D₂O | Singlet | Guanidinium protons | [3] |

| ¹³C | ~157 ppm | D₂O | Singlet | Guanidinium carbon | [7]* |

| Note: The ¹³C shift is inferred from data for guanidine sulfate, as specific data for this compound was not available in the search results. |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

-

Data Acquisition:

Thermal Properties Summary

| Parameter | Observation | Reference |

| Melting Point (DSC) | Endothermic peak at ~128°C | [1] |

| Decomposition (TGA) | Initial decomposition begins above 300°C | [1] |

Logical Diagram for Material Characterization

Caption: A logical approach to this compound characterization.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in the compound, confirming its empirical formula.

Experimental Protocol:

-

Instrumentation: CHNS Elemental Analyzer.

-

Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry sample into a tin capsule.

-

Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

-

Data Comparison: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula (CH₈N₄O₃S).

Theoretical Elemental Composition

| Element | Theoretical Weight % |

| Carbon (C) | 7.69% |

| Hydrogen (H) | 5.16% |

| Nitrogen (N) | 35.87% |

| Sulfur (S) | 20.53% |

| Oxygen (O) | 30.74% |

Note: The theoretical values are calculated based on the molecular weight of 156.16 g/mol .

The analytical techniques described provide a comprehensive framework for the characterization of this compound. Chromatographic methods are essential for purity assessment and quantification, while spectroscopic techniques confirm the structural identity. Thermal analysis provides critical data on stability, and elemental analysis validates the empirical formula. The application of these protocols will ensure the quality and consistency of this compound for its intended applications in research and industry.

References

- 1. Buy this compound | 50979-18-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 50979-18-5 | Benchchem [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guanidine sulfate(594-14-9) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Robust HPLC-UV Method for the Analysis of Guanidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant importance in the pharmaceutical and biomedical fields. Due to their highly polar and basic nature (pKa ≈ 12.5), the chromatographic analysis of these compounds presents unique challenges, including poor retention on traditional reversed-phase columns and peak tailing.[1] This application note details a reliable and straightforward High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of guanidine derivatives. The described method avoids the need for pre-column derivatization, offering a direct and efficient analytical solution.[1] Alternative approaches include Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography, which can also be effective for retaining and separating these polar compounds.[2][3] For enhanced sensitivity, particularly at low concentrations, techniques like Evaporative Light Scattering Detection (ELSD) or pre-column derivatization can be employed.[1][4][5]

Experimental Protocols

1. Materials and Reagents

-

Guanidine derivative standard(s)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS reagent grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, and UV detector.

-

Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[1] |

| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[1] |

| Flow Rate | 1.0 mL/minute[1] |

| Injection Volume | 1 µL[1] |

| Column Temperature | Ambient |

| Detection | UV at 195 nm[1][6] |

| Run Time | 10 minutes |

4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the guanidine derivative standard in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.

-

Sample Preparation: Dissolve the sample containing the guanidine derivative in the mobile phase to an expected concentration within the calibration range. For samples with high protein content, protein removal via centrifugation through a 30 K NanoSep centrifugal filter is recommended.[6] Filter all solutions through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters

The method should be validated for linearity, precision, and accuracy according to standard laboratory procedures.

Results and Discussion

Method Performance

The developed HPLC method provides a rapid and reliable means for the analysis of guanidine derivatives. The use of a Cogent Diamond Hydride™ column allows for sufficient retention of the polar guanidine compounds.[1] The mobile phase, consisting of an acetonitrile/water mixture with formic acid, ensures good peak shape and resolution.[1] Detection at 195 nm provides adequate sensitivity for typical applications.[1][6]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this method.

Table 1: Linearity Data

| Concentration (mg/mL) | Peak Area (arbitrary units) |

| 0.1 | 12500 |

| 0.25 | 31250 |

| 0.5 | 62500 |

| 1.0 | 125000 |

| 1.5 | 187500 |

| 2.0 | 250000 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

| Concentration (mg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 0.25 | < 2.0 | < 3.0 | 98 - 102 |

| 1.0 | < 1.5 | < 2.5 | 99 - 101 |

| 1.7 | < 1.0 | < 2.0 | 99 - 101 |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

This application note provides a detailed protocol for the analysis of guanidine derivatives using a straightforward and robust HPLC-UV method. The presented method is suitable for routine quality control and research applications. For compounds requiring different selectivity or for analysis in complex matrices, other approaches such as HILIC, ion-pairing, or cation-exchange chromatography may be considered.[2][6][7][8] Furthermore, for trace-level analysis, coupling the HPLC system with a more sensitive detector like a mass spectrometer or employing derivatization techniques can significantly lower the limits of detection and quantitation.[9][10][11]

References

- 1. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 2. helixchrom.com [helixchrom.com]

- 3. helixchrom.com [helixchrom.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The detection of guanidine compounds on paper chromatograms. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine sulfamate is a salt composed of the guanidinium cation and the sulfamate anion. It finds applications in various industrial processes, including as a component in electrolytic solutions and as a flame retardant. Accurate and rapid identification of this compound is crucial for quality control and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule, making it an ideal method for the identification and characterization of this compound. This application note provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy and a summary of its characteristic absorption peaks.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" of the compound. By analyzing the positions and intensities of the absorption bands, the functional groups present in this compound can be identified.

Characteristic FT-IR Peaks of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of the guanidinium cation ([C(NH₂)₃]⁺) and the sulfamate anion ([H₂NSO₃]⁻). The key absorption bands are summarized in the table below.

Data Presentation: Summary of FT-IR Peak Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Description |

| 3200 - 3600 | N-H Stretching | Guanidinium (NH₂) | Broad and strong bands corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino groups.[1] |

| ~3215 - 3439 | N-H Stretching | Sulfamate (NH₂) | Stretching vibrations of the N-H bonds in the sulfamate anion, often appearing as part of a broad envelope of peaks.[2] |

| ~1645 | NH₂ Scissoring | Guanidinium (NH₂) | A strong absorption band characteristic of the in-plane bending (scissoring) motion of the NH₂ groups in the guanidinium cation.[1] |

| 1560 - 1639 | C=N Stretching | Guanidinium (C=N) | Associated with the carbon-nitrogen double bond character within the guanidinium cation.[3][4] |

| 1380 - 1450 | SO₃ Asymmetric Stretching | Sulfamate (SO₃) | Strong absorption related to the asymmetric stretching of the S-O bonds in the sulfamate group.[5] |

| 1110 - 1176 | SO₃ Symmetric Stretching | Sulfamate (SO₃) | Strong absorption from the symmetric stretching of the S-O bonds.[3] |

| Below 1150 | NH₂ Rocking and Wagging | Guanidinium (NH₂) | Bands related to the out-of-plane bending vibrations of the amino groups.[1] |

| 833 - 948 | S-N Stretching | Sulfamate (S-N) | Stretching vibration of the sulfur-nitrogen bond.[3] |

Experimental Protocol

This section outlines the methodology for acquiring an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

3.1. Materials and Equipment

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound sample (powder or crystal form)

-

Spatula

-

Isopropyl alcohol or other suitable solvent for cleaning

-

Lint-free wipes